4-N-propylpyrimidine-4,6-diamine
Description
4-N-Propylpyrimidine-4,6-diamine is a pyrimidine derivative featuring a six-membered aromatic ring with amine groups at positions 4 and 4. The nitrogen at position 4 is substituted with a propyl group (-CH₂CH₂CH₃), distinguishing it from other pyrimidine-diamine analogs. Pyrimidine derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties.
Properties
CAS No. |
98337-40-7 |
|---|---|
Molecular Formula |
C7H12N4 |
Molecular Weight |
152.2 g/mol |
IUPAC Name |
4-N-propylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C7H12N4/c1-2-3-9-7-4-6(8)10-5-11-7/h4-5H,2-3H2,1H3,(H3,8,9,10,11) |
InChI Key |
LVGPLGUVULCTKA-UHFFFAOYSA-N |
SMILES |
CCCNC1=NC=NC(=C1)N |
Canonical SMILES |
CCCNC1=NC=NC(=C1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Pyrimidine-Diamine Compounds
Structural Analogues and Substituent Effects
The following pyrimidine-4,6-diamine derivatives share a common backbone but differ in substituents at N4 and position 2, influencing their chemical behavior:
Key Observations:
- Electronic Effects : The methylthio group in the dimethyl analog introduces sulfur, which may alter electron distribution and hydrogen-bonding capacity, affecting reactivity or binding interactions.
- Steric Considerations : Diallyl groups in provide bulkiness, which could hinder interactions with biological targets but improve thermal stability in materials.
Functional Comparisons with Non-Pyrimidine Analogs
While pyrimidine derivatives are distinct from triazines or pyridazines, insights can be drawn from related heterocycles:
Triazine-Based Compounds (e.g., DACT-II )
- Structure : DACT-II features a triazine core with carbazole and diphenyl groups.
- Function: Achieves 100% photoluminescence quantum yield (PLQY) due to optimized donor-acceptor interactions and dipole orientation.
- Relevance: Pyrimidine analogs like this compound could theoretically emulate such electronic properties if functionalized with appropriate donor groups (e.g., amines or aryl substituents).
Pyridazine Derivatives (e.g., RS-0406 )
- Structure : RS-0406 is a pyridazine-3,6-diamine with hydroxyphenyl groups.
- Function : Acts as a β-sheet breaker, inhibiting α-synuclein aggregation in neurodegenerative diseases.
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